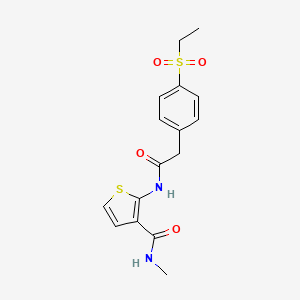

2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide

Description

2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide is a thiophene-3-carboxamide derivative featuring a substituted acetamido group at the 2-position of the thiophene ring. The acetamido moiety is linked to a 4-(ethylsulfonyl)phenyl group, introducing a sulfonyl electron-withdrawing substituent.

Properties

IUPAC Name |

2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-3-24(21,22)12-6-4-11(5-7-12)10-14(19)18-16-13(8-9-23-16)15(20)17-2/h4-9H,3,10H2,1-2H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGRNBLJGDNYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Ethylsulfonyl Phenyl Acetamide Intermediate: This step involves the reaction of 4-ethylsulfonylbenzoyl chloride with glycine to form 4-(ethylsulfonyl)phenylacetamide.

Coupling with Thiophene Derivative: The intermediate is then coupled with a thiophene derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the ethylsulfonyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The ethylsulfonyl group in the target compound is more electron-withdrawing than the chloro () or methoxy () substituents in analogs. This may enhance metabolic stability or receptor binding affinity compared to halogenated derivatives .

- ADC1730 () incorporates a maleimide group for antibody-drug conjugation, diverging from the target compound’s therapeutic design .

Synthetic Pathways :

- The target compound likely requires coupling of 4-(ethylsulfonyl)phenylacetic acid to the thiophene-carboxamide core, analogous to the TBTU-mediated amidation in .

- By contrast, uses aromatic amines in ethylene glycol for nucleophilic substitution, favoring electron-deficient aryl groups .

Physicochemical and Analytical Data

- Purity : The chloro-substituted analog in achieved >99% purity via elemental analysis (C: 57.39%, H: 3.92%, N: 12.68%) , while highlights rigorous characterization via ¹H/¹³C NMR and X-ray crystallography for structural validation .

- Mass Spectrometry : The target compound’s acetamido-thiophene core is expected to fragment similarly to ’s derivatives, with dominant peaks at m/z 440 (M⁺) and 267 (base peak) .

Biological Activity

The compound 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide , with the CAS number 919758-25-1, is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 395.5 g/mol. Its structure includes a thiophene ring, an acetamido group, and an ethylsulfonyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 919758-25-1 |

The compound is primarily investigated for its role as an inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial in regulating cellular responses to oxidative stress. Compounds that disrupt this interaction can enhance the transcription of antioxidant enzymes, thereby providing protective effects against oxidative damage and inflammation .

Therapeutic Applications

Research indicates that derivatives of thiophene, including this compound, exhibit a range of biological activities:

- Antioxidant Activity : The ability to modulate the Nrf2 pathway suggests potential applications in treating oxidative stress-related diseases such as neurodegenerative disorders and diabetes .

- Anti-inflammatory Effects : By upregulating Nrf2, the compound may reduce inflammation, making it a candidate for inflammatory diseases .

- Anticancer Properties : Thiophene derivatives have shown promise in targeting various cancer pathways, potentially inhibiting tumor growth through multiple mechanisms including apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of thiophene-based compounds to optimize their potency. Modifications on the thiophene ring and substituents significantly influence their biological activity. For instance, variations in the acetamido group and the position of substituents on the phenyl ring have been linked to enhanced inhibition of the Keap1-Nrf2 interaction .

Case Studies

Several studies have documented the biological effects of similar thiophene derivatives:

- Study on Antioxidant Mechanisms : A study demonstrated that modifications in the thiophene structure could lead to increased binding affinity for Keap1, enhancing Nrf2 activation and subsequent antioxidant activity in cellular models .

- Anti-inflammatory Research : Another investigation highlighted how certain thiophene derivatives reduced inflammatory markers in animal models of arthritis, indicating their therapeutic potential in managing chronic inflammatory conditions .

- Anticancer Activity : In vitro studies showed that thiophene-containing compounds could inhibit cancer cell proliferation by inducing apoptosis through Nrf2-mediated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.